3-Isopropyl-4-methoxyaniline

Description

BenchChem offers high-quality 3-Isopropyl-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

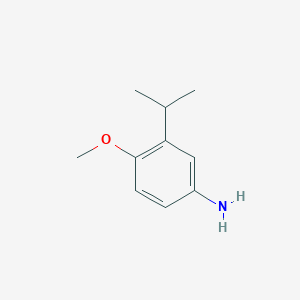

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLIGNZLCVEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564461 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-42-2 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isopropyl-4-methoxyaniline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Isopropyl-4-methoxyaniline (CAS No. 91251-42-2). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed identifiers with predicted physicochemical and spectroscopic properties. It also outlines a generalized experimental protocol for its synthesis based on established chemical transformations of analogous compounds.

Chemical Structure and Identifiers

3-Isopropyl-4-methoxyaniline is an aromatic amine with an isopropyl group at position 3 and a methoxy group at position 4 of the aniline ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 91251-42-2[1][2] |

| Molecular Formula | C₁₀H₁₅NO[1][2] |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 3-isopropyl-4-methoxyaniline[1] |

| Synonyms | 4-amino-2-isopropylanisol, 4-Methoxy-3-(propan-2-yl)aniline[1] |

| InChI | 1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3[1] |

| InChIKey | IQZLIGNZLCVEKN-UHFFFAOYSA-N[1] |

| SMILES | CC(C)c1cc(N)ccc1OC |

Physicochemical Properties

Table 2: Physicochemical Properties of Related Isomers

| Property | 4-Methoxyaniline (p-anisidine) | 3-Methoxyaniline (m-anisidine) | 3-Isopropyl-4-methoxyaniline (Predicted/Inferred) |

| Melting Point | 57.2 °C | < 0 °C[3] | Likely a low-melting solid or liquid |

| Boiling Point | 243 °C | 251 °C[3] | Expected to be > 250 °C |

| Density | 1.071 g/cm³ (at 57 °C) | 1.096 g/mL (at 20 °C)[3] | Likely between 0.95-1.05 g/mL |

| Water Solubility | 21 g/L (at 20 °C) | Soluble | Expected to have low water solubility |

| Appearance | White to reddish crystalline solid | Pale yellow oily liquid[3] | Reported as a liquid[1] |

Spectroscopic Data (Predicted)

As experimental spectra are not available, predicted spectroscopic data is provided to aid in the characterization of 3-Isopropyl-4-methoxyaniline.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (multiple) | 6.6 - 7.0 | m | 3H |

| Methoxy (-OCH₃) | ~3.8 | s | 3H |

| Isopropyl-CH | ~3.2 | sept | 1H |

| Amine (-NH₂) | Broad signal, ~3.5 | s (broad) | 2H |

| Isopropyl-CH₃ | ~1.2 | d | 6H |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | ~140 |

| Aromatic C-OCH₃ | ~148 |

| Aromatic C-isopropyl | ~130 |

| Aromatic C-H (multiple) | 110 - 120 |

| Methoxy -OCH₃ | ~55 |

| Isopropyl -CH | ~27 |

| Isopropyl -CH₃ | ~23 |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=C (aromatic) | Stretch | 1500 - 1600 |

| N-H (amine) | Bend | 1580 - 1650 |

| C-O (ether) | Stretch | 1230 - 1270 (asymmetric), 1020-1060 (symmetric) |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular ion) |

| 150 | [M - CH₃]⁺ |

| 122 | [M - C₃H₇]⁺ |

Experimental Protocols

A plausible synthetic route to 3-Isopropyl-4-methoxyaniline involves the nitration of 2-isopropylanisole followed by the reduction of the resulting nitro compound.

Generalized Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-3-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-methoxy-3-isopropylaniline. Due to the limited availability of experimental data for this specific compound, this document consolidates predicted values and data from structurally analogous compounds to offer a robust profile for researchers. It includes detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route. The information herein is intended to serve as a foundational resource for the use of 4-methoxy-3-isopropylaniline in drug discovery and development.

Introduction

4-methoxy-3-isopropylaniline is an aromatic amine with the molecular formula C₁₀H₁₅NO. Its structure, featuring a methoxy and an isopropyl group on the aniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science. The substituents on the aromatic ring influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictate its reactivity and biological activity. Understanding the physicochemical properties of this compound is paramount for its effective application in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-methoxy-3-isopropylaniline is scarce, a summary of predicted values and data from analogous compounds is presented in Table 1.

| Property | Value (4-methoxy-3-isopropylaniline) | Analogous Compound Data | Reference |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO (4-methoxy-N-isopropylaniline) | [1] |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol (4-methoxy-N-isopropylaniline) | [1] |

| Melting Point | Not available | 57-60 °C (4-methoxy-3-methylaniline) | [2] |

| Boiling Point | Not available | 226-227 °C at 745 mmHg (4-isopropylaniline) | [3] |

| Solubility | Predicted to be sparingly soluble in water | Insoluble in water (4-isopropylaniline) | [3] |

| pKa (of the conjugate acid) | Predicted to be around 5 | 5.01 ± 0.10 (4-isopropylaniline) | [4] |

| logP | Predicted to be around 2.5 - 3.0 | 2.49 (4-isopropylaniline) | [4] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of 4-methoxy-3-isopropylaniline are provided below. These protocols are standard methods applicable to organic compounds.[4][5]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

-

Sample Preparation : A small amount of finely powdered, dry 4-methoxy-3-isopropylaniline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus.

-

Measurement : The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[7]

-

Sample Preparation : A small volume (0.5-1 mL) of 4-methoxy-3-isopropylaniline is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Measurement : The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[9]

-

Sample Preparation : An excess amount of 4-methoxy-3-isopropylaniline is added to a known volume of water or a buffer solution of a specific pH in a sealed flask.

-

Equilibration : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis : The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a compound at different pH values.[11]

-

Sample Preparation : A known concentration of 4-methoxy-3-isopropylaniline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis : A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[14]

-

Phase Preparation : Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning : A known amount of 4-methoxy-3-isopropylaniline is dissolved in one of the phases. The two phases are then mixed and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Measurement : The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

Synthesis and Workflow Visualization

Proposed Synthetic Route

A plausible synthetic route for 4-methoxy-3-isopropylaniline can be envisioned starting from 2-isopropylanisole. The synthesis would involve nitration followed by reduction of the nitro group.

Caption: Proposed synthesis of 4-methoxy-3-isopropylaniline.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 4-methoxy-3-isopropylaniline.

References

- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. westlab.com [westlab.com]

- 4. prc.cnrs.fr [prc.cnrs.fr]

- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pennwest.edu [pennwest.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways for 3-Isopropyl-4-methoxyaniline, a valuable substituted aniline intermediate in various chemical and pharmaceutical applications. This guide details plausible synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

3-Isopropyl-4-methoxyaniline is an aromatic amine characterized by the presence of an isopropyl group at the 3-position and a methoxy group at the 4-position of the aniline ring. This substitution pattern imparts specific steric and electronic properties that make it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The strategic synthesis of this compound is crucial for ensuring high purity and yield, which are critical parameters in drug development and manufacturing.

This guide outlines a rational and efficient multi-step synthesis beginning from readily available starting materials. The described pathway involves a sequence of well-established organic transformations, including Friedel-Crafts alkylation, electrophilic aromatic nitration, and the reduction of a nitro group. Each step is presented with a detailed experimental protocol, supported by tabulated quantitative data derived from analogous transformations reported in the chemical literature.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to 3-Isopropyl-4-methoxyaniline involves a three-step process starting from anisole. The overall pathway is depicted below:

Caption: A three-step synthesis of 3-Isopropyl-4-methoxyaniline.

This pathway was designed based on the principles of electrophilic aromatic substitution, considering the directing effects of the substituents at each stage to maximize the yield of the desired isomer.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference and comparison.

Step 1: Friedel-Crafts Isopropylation of Anisole

The initial step involves the introduction of an isopropyl group onto the anisole ring via a Friedel-Crafts alkylation reaction. This reaction typically yields a mixture of ortho and para isomers, with the ortho isomer (2-isopropylanisole) being the desired precursor for the subsequent steps.

Caption: Workflow for the synthesis and purification of 2-isopropylanisole.

Experimental Protocol:

Based on established procedures for Friedel-Crafts alkylation of anisole, the following protocol can be adapted.[1]

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or carbon disulfide.

-

Cool the suspension in an ice bath to 0-10 °C.

-

A solution of anisole and an isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) in the same solvent is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature between 0-10 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time to ensure the completion of the reaction.

-

The reaction is then quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of ortho- and para-isopropylanisole, is purified by fractional distillation to isolate the desired 2-isopropylanisole.[2]

Quantitative Data for Friedel-Crafts Isopropylation of Anisole:

| Parameter | Value/Condition | Reference |

| Reactants | Anisole, Isopropyl Halide (e.g., 2-chloropropane) | [1] |

| Catalyst | Aluminum chloride (AlCl₃) | [1] |

| Solvent | Dichloromethane or Carbon disulfide | [1] |

| Reaction Temperature | 0-10 °C during addition, then room temperature | [1] |

| Reaction Time | Varies, typically several hours | [1] |

| Work-up | Quenching with ice/HCl, extraction, washing, drying | [1] |

| Purification | Fractional Distillation | [2] |

| Typical Yield | Varies, depends on conditions and isomer ratio |

Step 2: Nitration of 2-Isopropylanisole

The second step is the regioselective nitration of 2-isopropylanisole to introduce a nitro group at the para-position relative to the strongly activating methoxy group. Careful control of reaction conditions is essential to favor the formation of the desired 2-isopropyl-1-methoxy-4-nitrobenzene.

Caption: Workflow for the synthesis of 2-isopropyl-1-methoxy-4-nitrobenzene.

Experimental Protocol:

The following protocol is adapted from a method for the nitration of substituted anisoles.[3]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylanisole in acetic anhydride.

-

Cool the solution in an ice-salt bath to a temperature between -10 °C and 0 °C.

-

Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Nitration of 2-Isopropylanisole:

| Parameter | Value/Condition | Reference |

| Reactant | 2-Isopropylanisole | [3] |

| Nitrating Agent | Fuming nitric acid in acetic anhydride | [3] |

| Solvent | Acetic anhydride | [3] |

| Reaction Temperature | -10 °C to 0 °C | [3] |

| Reaction Time | Monitored by TLC | [3] |

| Work-up | Quenching on ice, extraction, washing, drying | [3] |

| Purification | Column Chromatography | [3] |

| Typical Yield | High, specific yield not reported |

Step 3: Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene

The final step is the reduction of the nitro group to an amine, yielding the target molecule, 3-isopropyl-4-methoxyaniline. Catalytic hydrogenation is a common and efficient method for this transformation.

Caption: Workflow for the synthesis of 3-isopropyl-4-methoxyaniline.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows.[4][5]

-

In a hydrogenation vessel, dissolve 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 130 °C).

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or distillation if necessary.

Quantitative Data for Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene:

| Parameter | Value/Condition | Reference |

| Reactant | 2-Isopropyl-1-methoxy-4-nitrobenzene | |

| Reducing Agent | H₂ gas with Pd/C or Raney-Ni catalyst | [4] |

| Solvent | Ethanol, Methanol, or Toluene | [4] |

| Reaction Temperature | Typically elevated, e.g., 130 °C | [4] |

| Hydrogen Pressure | Typically 50-80 bar | [4] |

| Reaction Time | Varies, typically several hours | [4] |

| Work-up | Catalyst filtration, solvent removal | [4] |

| Typical Yield | Generally high, often >90% | [4] |

Conclusion

The synthesis of 3-Isopropyl-4-methoxyaniline can be effectively achieved through a robust three-step sequence involving Friedel-Crafts isopropylation of anisole, followed by regioselective nitration and subsequent reduction of the nitro group. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount in each step to ensure high yields and purity of the desired products. The provided workflows and tabulated data serve as a valuable resource for the practical execution of this synthetic pathway.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-isopropyl-4-methoxyaniline (CAS No: 91251-42-2). Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a combination of predicted data based on computational models and established spectroscopic principles, alongside generalized experimental protocols. A plausible synthetic route for its preparation is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering foundational information for the characterization and synthesis of 3-isopropyl-4-methoxyaniline and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 3-isopropyl-4-methoxyaniline is presented in Table 1. This information has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 91251-42-2[1] |

| Molecular Formula | C₁₀H₁₅NO[2] |

| Molecular Weight | 165.23 g/mol [2] |

| IUPAC Name | 3-isopropyl-4-methoxyaniline |

| Synonyms | 4-Methoxy-3-(propan-2-yl)aniline, 4-amino-2-isopropylanisole[2] |

| Appearance | Predicted to be a liquid or low-melting solid |

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted using computational chemistry software and established principles of spectroscopy. These predictions provide a reliable framework for the identification and characterization of 3-isopropyl-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 2 and 3, respectively. These values were calculated for a CDCl₃ solvent.

Table 2: Predicted ¹H NMR Data for 3-Isopropyl-4-methoxyaniline

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CH₃ )₂ | ~ 1.25 | Doublet | 6H |

| -CH (CH₃)₂ | ~ 3.28 | Septet | 1H |

| -NH ₂ | ~ 3.60 | Broad Singlet | 2H |

| -OCH₃ | ~ 3.80 | Singlet | 3H |

| Aromatic-H (C5-H) | ~ 6.65 | Doublet of Doublets | 1H |

| Aromatic-H (C6-H) | ~ 6.70 | Doublet | 1H |

| Aromatic-H (C2-H) | ~ 6.75 | Doublet | 1H |

Table 3: Predicted ¹³C NMR Data for 3-Isopropyl-4-methoxyaniline

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH(C H₃)₂ | ~ 22.5 |

| -C H(CH₃)₂ | ~ 27.0 |

| -OC H₃ | ~ 55.8 |

| Aromatic C 2 | ~ 113.0 |

| Aromatic C 6 | ~ 115.5 |

| Aromatic C 5 | ~ 117.0 |

| Aromatic C 3 | ~ 137.0 |

| Aromatic C 1 | ~ 140.0 |

| Aromatic C 4 | ~ 149.0 |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 3-isopropyl-4-methoxyaniline are summarized in Table 4. These are based on the characteristic vibrational frequencies of its functional groups.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium-Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | 1000 - 1075 | Medium |

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments in an electron ionization (EI) mass spectrum are listed in Table 5.

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 165 | [M]⁺ | Molecular Ion |

| 150 | [M - CH₃]⁺ | Loss of a methyl group |

| 122 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a novel organic compound like 3-isopropyl-4-methoxyaniline.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for example, a Bruker Avance III 400 MHz or similar instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, for instance, a GC-MS for volatile compounds or an LC-MS with an electrospray ionization (ESI) source. For direct analysis, a direct insertion probe with an electron ionization (EI) source can be used.

-

Data Acquisition:

-

EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

-

ESI-MS: The sample solution is sprayed through a charged capillary, forming charged droplets that desolvate to produce protonated molecules [M+H]⁺.

-

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Proposed Synthetic Pathway

A plausible synthetic route to 3-isopropyl-4-methoxyaniline is outlined below. This pathway employs common and well-established organic transformations. The general workflow for the synthesis of substituted anilines often begins with a suitably substituted benzene derivative, followed by nitration and subsequent reduction of the nitro group.

Caption: Proposed synthetic workflow for 3-isopropyl-4-methoxyaniline.

Synthetic Protocol Description:

-

Nitration of 2-Isopropylanisole: The synthesis would commence with the electrophilic nitration of 2-isopropylanisole. The methoxy group is a strong activating group and directs ortho and para to itself. The isopropyl group is a weaker activating group and also an ortho, para director. The para position to the strongly activating methoxy group is the most likely position for nitration, leading to the formation of 2-isopropyl-4-nitroanisole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

-

Reduction of the Nitro Group: The nitro group of 2-isopropyl-4-nitroanisole is then reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C), or by using a metal in acidic media, such as tin and hydrochloric acid (Sn/HCl). The reduction yields the final product, 3-isopropyl-4-methoxyaniline. The product would then be isolated and purified using standard techniques such as extraction and column chromatography or distillation.

References

IUPAC name and CAS number for 3-Isopropyl-4-methoxyaniline

An In-depth Technical Guide to 3-Isopropyl-4-methoxyaniline

IUPAC Name: 3-isopropyl-4-methoxyaniline CAS Number: 91251-42-2

This technical guide provides a comprehensive overview of 3-Isopropyl-4-methoxyaniline, including its chemical properties, a plausible synthetic route with detailed experimental protocols, predicted spectroscopic data, and a discussion of potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation

A summary of the key quantitative data for 3-Isopropyl-4-methoxyaniline is presented in the table below. Please note that due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational modeling and comparison with analogous structures.

| Property | Value | Source |

| IUPAC Name | 3-isopropyl-4-methoxyaniline | - |

| CAS Number | 91251-42-2 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | [1] |

| Purity | 96% (as per a commercial supplier) | [1] |

| Predicted Boiling Point | ~250-260 °C at 760 mmHg | Computational Estimate |

| Predicted Density | ~1.0 g/cm³ | Computational Estimate |

| Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | See Table 2 | Computational Estimate |

| Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) | See Table 2 | Computational Estimate |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 3-Isopropyl-4-methoxyaniline starts from the commercially available precursor, 3-isopropylanisole. The synthesis involves two main steps: electrophilic nitration followed by the reduction of the nitro group.

References

Solubility and stability of 3-Isopropyl-4-methoxyaniline

An In-depth Technical Guide to the Solubility and Stability of 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Isopropyl-4-methoxyaniline (CAS No: 91251-42-2). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, p-anisidine (4-methoxyaniline), and established principles of organic chemistry to predict its physicochemical properties. Detailed experimental protocols for empirical determination are also provided.

Compound Overview

3-Isopropyl-4-methoxyaniline is an aromatic amine derivative. Its structure, featuring a bulky isopropyl group and a methoxy group on the aniline ring, dictates its solubility and stability characteristics.

Chemical Properties:

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Appearance: Typically a liquid[1]

-

Synonyms: 4-amino-2-isopropylanisole; 4-Methoxy-3-(propan-2-yl)aniline[1]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar amino (-NH₂) group and a methoxy (-OCH₃) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the nonpolar isopropyl group and the benzene ring increase its lipophilicity, indicating solubility in non-polar organic solvents.

Based on data for p-anisidine and general solubility rules for substituted anilines, the following solubility profile for 3-Isopropyl-4-methoxyaniline is predicted at ambient temperature.

Table 1: Predicted Solubility of 3-Isopropyl-4-methoxyaniline in Common Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale / Notes |

| Polar Protic | Water | Sparingly Soluble | The nonpolar isopropyl group and benzene ring reduce aqueous solubility. p-Anisidine has a reported water solubility of 21 g/L at 20°C.[3][4] The added isopropyl group is expected to decrease this further. |

| Methanol | Soluble | p-Anisidine is highly soluble in methanol.[5] The compound is expected to follow this trend. | |

| Ethanol | Soluble | p-Anisidine is highly soluble in ethanol.[5][6] The compound is expected to follow this trend. | |

| Polar Aprotic | Acetone | Soluble | p-Anisidine is soluble in acetone.[3][6] |

| Acetonitrile | Soluble | General solvent for moderately polar organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile solvent for a wide range of organic compounds. | |

| Non-Polar | Hexane | Sparingly Soluble to Insoluble | The polar amine and methoxy groups limit solubility in highly non-polar solvents. p-Anisidine has limited solubility in hexane.[7] |

| Toluene | Soluble | The aromatic nature of toluene will favorably interact with the benzene ring of the compound. | |

| Diethyl Ether | Soluble | p-Anisidine is very soluble in ether.[3][6] | |

| Aqueous Acid/Base | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated to form a water-soluble ammonium salt.[7] |

| 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base. |

Note: This data is predictive and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

A reliable gravimetric method is recommended for the quantitative determination of solubility.[8][9][10]

Objective: To determine the concentration of a saturated solution of 3-Isopropyl-4-methoxyaniline in a given solvent at a specific temperature.

Materials:

-

3-Isopropyl-4-methoxyaniline

-

Selected solvents (e.g., water, methanol, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Isopropyl-4-methoxyaniline to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

For fine suspensions, centrifuge the vial at a moderate speed to facilitate separation.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. Take care not to disturb the undissolved solute.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

-

Quantification:

-

Once the solvent is fully evaporated, weigh the dish containing the dry solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

-

Calculation:

-

Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

Calculation: Solubility = (Mass of dried solute) / (Volume of supernatant collected)

-

Below is a workflow diagram for the solubility determination protocol.

Caption: Experimental workflow for determining compound solubility.

Stability Profile

Aromatic amines can be susceptible to degradation under various environmental conditions. Understanding the stability of 3-Isopropyl-4-methoxyaniline is critical for its handling, storage, and application in drug development.

Key Factors Affecting Stability:

-

Oxidation: The primary degradation pathway for anilines is oxidation. Exposure to air can cause discoloration (e.g., turning from colorless to brown), as the amino group is easily oxidized.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

-

Light (Photostability): Many aromatic compounds are light-sensitive. Exposure to UV or visible light can provide the energy to initiate degradation reactions.[12] The compound should be stored in amber vials or protected from light.

-

pH (Hydrolytic Stability): While stable in neutral and basic conditions, aromatic amines can exhibit instability in acidic media, especially at elevated temperatures.[13]

-

Temperature: High temperatures accelerate the rate of all degradation reactions.[12][14] For long-term stability, storage at reduced temperatures (e.g., 2-8°C) is recommended.

The diagram below illustrates the key factors that can impact the stability of an aniline derivative.

Caption: Factors influencing the chemical stability of the compound.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods (e.g., HPLC).[12][15][16][17]

Objective: To assess the stability of 3-Isopropyl-4-methoxyaniline under various stress conditions.

Materials:

-

3-Isopropyl-4-methoxyaniline

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable detector (e.g., UV/DAD or MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Application of Stress Conditions: (Run a control sample, protected from stress, in parallel for each condition).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration.[15]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute.[15]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 7 days).[12] Dilute to a working concentration.

-

Thermal Degradation: Store a sample of the stock solution (or solid compound) in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[12][17]

-

Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

-

-

Sample Analysis:

-

Analyze all stressed samples and controls using a validated stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation of the parent compound.

-

Assess the peak purity of the parent peak to ensure no co-eluting degradants.

-

Identify and characterize any major degradation products if necessary. The target degradation is typically in the range of 5-20%.[15]

-

References

- 1. 3-Isopropyl-4-methoxyaniline | CymitQuimica [cymitquimica.com]

- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3.imimg.com [3.imimg.com]

- 4. echemi.com [echemi.com]

- 5. scent.vn [scent.vn]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. p-Anisidine - Wikipedia [en.wikipedia.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharminternational.com [biopharminternational.com]

- 17. scispace.com [scispace.com]

A Technical Guide to the Discovery and Synthetic History of Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aniline and its derivatives are foundational scaffolds in organic chemistry, with a rich history intertwined with the birth of the synthetic dye industry and the dawn of modern pharmacology. From the accidental discovery of mauveine to the rational design of targeted therapeutics, the aniline moiety has proven to be a remarkably versatile building block.[1][2] This technical guide provides an in-depth exploration of the discovery of aniline, the evolution of its synthetic methodologies, and its pivotal role in drug development. It includes a timeline of key discoveries, a comparison of synthetic routes, detailed experimental protocols, and visualizations of relevant biological pathways and chemical workflows, designed to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Discovery and Early History of Aniline

The story of aniline is one of multiple independent discoveries, reflecting the burgeoning field of organic chemistry in the 19th century.

-

1826: Otto Unverdorben first isolated aniline by the destructive distillation of indigo, naming the substance "Crystallin."[3][4]

-

1834: Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol."[2][3][5]

-

1840: Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline," after the indigo-yielding plant Indigofera anil.[2][3]

-

1842: Nikolay Zinin reduced nitrobenzene to produce a base he called "benzidam."[3]

-

1843: August Wilhelm von Hofmann demonstrated that all these substances were identical, solidifying the name aniline for the compound (C₆H₅NH₂).[3][5]

This series of discoveries culminated in a foundational understanding of this simple aromatic amine, setting the stage for its industrial and medicinal applications.

The Birth of the Synthetic Dye Industry

A pivotal moment in the history of aniline was the accidental synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856.[6][7] While attempting to synthesize the anti-malarial drug quinine, the 18-year-old Perkin, a student of Hofmann, oxidized impure aniline with potassium dichromate.[7][8][9] The resulting black sludge, when cleaned with alcohol, revealed a brilliant purple solution.[5] This discovery, patented by Perkin, launched the synthetic dye industry and demonstrated the immense commercial potential of aniline derivatives.[2][7][8] Shortly after, Antoine Béchamp developed an industrial-scale method for producing aniline from nitrobenzene, which fueled the massive growth of the dye industry, particularly in Germany.[3][5]

Evolution of Synthetic Methodologies for Aniline and its Derivatives

The synthesis of anilines has evolved from harsh, stoichiometric methods to highly efficient and versatile catalytic processes.

Classical Synthetic Routes

-

Reduction of Nitroaromatics: This is the most common and industrially significant method.

-

Zinin Reduction (1842): The first synthesis of aniline from nitrobenzene was achieved by Nikolay Zinin using sodium sulfide as the reductant.[3][10][11] This method is valued for its selectivity, as it can reduce a nitro group without affecting other reducible functional groups.[10]

-

Béchamp Reduction (1854): Antoine Béchamp's method using iron filings in acidic media became the dominant industrial process for nearly a century due to its cost-effectiveness.[3][12]

-

Catalytic Hydrogenation: Modern industrial production predominantly uses catalytic hydrogenation of nitrobenzene over metal catalysts like nickel, palladium, or platinum at elevated temperatures and pressures.[3]

-

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[13] It proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[14] While not a primary route for aniline itself, it is a valuable method for synthesizing substituted anilines where the corresponding amide is accessible.[13][14]

Modern Catalytic C-N Cross-Coupling Reactions

The development of palladium- and copper-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of aniline derivatives, offering milder conditions and broader substrate scope.

-

Buchwald-Hartwig Amination: First reported in the mid-1990s, this palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[15][16] It is characterized by its high functional group tolerance and is a cornerstone of modern medicinal chemistry for constructing the arylamine motif.[15][16]

-

Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N bond formation reaction between an aryl halide and an amine.[17] While traditional Ullmann conditions required high temperatures, modern protocols use ligands to facilitate the reaction under milder conditions, making it a viable alternative to palladium-catalyzed methods.[17][18]

Comparison of Key Synthetic Methods

| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |

| Zinin Reduction | Nitroarene, Sulfide Salt (e.g., Na₂S) | Stoichiometric | Aqueous, often heated | High chemoselectivity for nitro group.[10] | Generates sulfur waste products. |

| Béchamp Reduction | Nitroarene, Metal (Fe, Zn, Sn) | Stoichiometric Metal, Acid (e.g., HCl) | Aqueous, heated | Low cost, widely used historically.[3][12] | Large amount of metal sludge waste. |

| Catalytic Hydrogenation | Nitroarene, H₂ Gas | Ni, Pd, Pt, Cu | High pressure, 200-300 °C[3] | High yield, clean (water is byproduct). | Requires specialized high-pressure equipment. |

| Buchwald-Hartwig | Aryl Halide/Triflate, Amine | Pd catalyst, Phosphine Ligand, Base | 80-110 °C, inert atmosphere | Broad scope, high functional group tolerance.[15][16] | Catalyst/ligand cost, sensitivity to air. |

| Ullmann Condensation | Aryl Halide, Amine | Cu catalyst, Ligand, Base | High temperatures (traditional), milder (modern) | Alternative to Pd, good for certain substrates.[17] | Traditional methods require harsh conditions.[17] |

Aniline Derivatives in Drug Discovery and Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast range of therapeutic agents.[1][19] Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to optimize efficacy, bioavailability, and safety.[20][21]

Key Therapeutic Areas

-

Antimicrobials (Sulfa Drugs): The discovery of Prontosil, an aniline-based dye, in the 1930s led to the development of sulfonamide antibiotics.[5] These drugs act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[22][][24]

-

Analgesics and Antipyretics: Paracetamol (acetaminophen), one of the most widely used drugs globally, is an aniline derivative synthesized via the acetylation of p-aminophenol, which is itself derived from aniline.[1][20]

-

Oncology (Kinase Inhibitors): Many modern targeted cancer therapies are aniline derivatives. The 4-anilinoquinazoline core, for example, is a key structural motif in numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used to treat various cancers.[1]

Visualizing Workflows and Pathways

General Synthetic Workflow for Aniline Derivatives

The following diagram illustrates a generalized workflow for the synthesis of an aniline derivative via a modern cross-coupling reaction, followed by purification.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Signaling Pathway: Sulfonamide Antibacterial Action

Sulfonamides exert their bacteriostatic effect by interfering with the folic acid synthesis pathway, which is essential for bacterial DNA and protein synthesis.

Caption: Mechanism of action for sulfonamide antibiotics.

Experimental Protocols

The following are representative protocols for key synthetic transformations used to produce aniline derivatives.

Protocol 1: Synthesis of Aniline via Zinin Reduction of Nitrobenzene

This protocol is based on the original discovery by Nikolay Zinin.[10][11]

-

Materials:

-

Nitrobenzene (5.0 g, 40.6 mmol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (30.0 g, 125 mmol)

-

Deionized water (200 mL)

-

Ethanol (50 mL)

-

Diethyl ether

-

Saturated NaCl solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate in 100 mL of deionized water.

-

Add a solution of nitrobenzene in 50 mL of ethanol to the flask.

-

Heat the mixture to reflux with vigorous stirring for 3 hours. The color of the reaction mixture will change from yellow/orange to a dark brown/black.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude aniline can be purified by distillation under reduced pressure to yield a colorless to pale yellow oil.

-

Protocol 2: Synthesis of N-Phenylaniline via Buchwald-Hartwig Amination

This protocol is a general method for palladium-catalyzed C-N bond formation.[15][25]

-

Materials:

-

Bromobenzene (1.0 mmol, 157 mg)

-

Aniline (1.2 mmol, 112 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene (2 mL), followed by bromobenzene and aniline via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-phenylaniline (diphenylamine).

-

This document is intended for informational purposes for a technical audience and assumes familiarity with standard laboratory safety procedures. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. Aniline [trc-leiden.nl]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 6. Mauveine - Wikipedia [en.wikipedia.org]

- 7. William Henry Perkin | Science History Institute [sciencehistory.org]

- 8. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 9. Manufacturing a Rainbow: The Development of Synthetic Dye · Red or Blue? · Fashion2Fiber [fashion2fiber.osu.edu]

- 10. Zinin reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen | Polotnyuk | Kataliz v promyshlennosti [catalysis-kalvis.ru]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. bloomtechz.com [bloomtechz.com]

- 21. cresset-group.com [cresset-group.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 24. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. organic-synthesis.com [organic-synthesis.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 3-Isopropyl-4-methoxyaniline. Given the limited availability of specific toxicological data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar and isomeric compounds, including 4-Isopropylaniline and p-Anisidine (4-methoxyaniline), to provide a robust framework for risk mitigation in a laboratory and drug development setting.

Section 1: Compound Identification and Properties

While specific quantitative data for 3-Isopropyl-4-methoxyaniline is not extensively documented, the following table summarizes key physical and chemical properties derived from available information and data from analogous compounds.

| Property | Value | Source Analogue |

| Chemical Formula | C10H15NO | 3-Isopropyl-4-methoxyaniline[1] |

| CAS Number | 91251-42-2 | 3-Isopropyl-4-methoxyaniline[1] |

| Physical Form | Liquid | 3-Isopropyl-4-methoxyaniline[1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Dark Place | 3-Isopropyl-4-methoxyaniline[1] |

| Molecular Weight | 165.23 g/mol | 4-methoxy-N-(propan-2-yl)aniline[2] |

| Boiling Point | 240 - 243 °C | p-Anisidine |

| Melting Point | 56 - 59 °C | p-Anisidine |

Section 2: Hazard Identification and GHS Classification

Based on data from structurally related compounds, 3-Isopropyl-4-methoxyaniline should be handled as a substance with significant potential hazards. The following GHS classifications are extrapolated from related anilines and anisidines and should be considered provisional in the absence of specific data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[3][4] |

| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1/3 | H370: Causes damage to organs (Blood) / H335: May cause respiratory irritation[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (Blood)[3] |

| Hazardous to the Aquatic Environment, Acute | Category 1/2 | H400: Very toxic to aquatic life[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][4] |

Section 3: Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following sections detail essential procedures for handling 3-Isopropyl-4-methoxyaniline.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required PPE for handling 3-Isopropyl-4-methoxyaniline.

Engineering Controls

Engineering controls are designed to isolate personnel from the hazardous substance.

-

Chemical Fume Hood: All handling of 3-Isopropyl-4-methoxyaniline must be conducted in a properly functioning chemical fume hood.[5]

-

Ventilation: Ensure adequate general ventilation in the laboratory space. A closed system or local exhaust ventilation should be used if vapors or aerosols are generated.[3]

-

Safety Stations: A safety shower and eye wash station must be readily accessible in the immediate work area.[3][5]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain compound integrity.

-

Handling:

-

Storage:

Section 4: Emergency Procedures

A clear and well-rehearsed emergency response plan is crucial.

Caption: First aid measures for different exposure routes.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and keep people away from and upwind of the spill.[3]

-

Ventilate: Ensure adequate ventilation of the spill area.[5]

-

Containment: For large spills, contain the spill by bunding.[3] Cover drains to prevent entry into waterways.

-

Cleanup:

-

Wear appropriate PPE, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[5]

-

Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, sawdust).[3]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[3][5]

-

Wash the spill site after material pickup is complete.[5]

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]

-

Unsuitable Extinguishing Media: A water jet may scatter and spread the fire.[3]

-

Specific Hazards: The compound may emit toxic fumes under fire conditions.[5] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[5]

Section 5: Disposal Considerations

Waste generated from the use of 3-Isopropyl-4-methoxyaniline must be treated as hazardous waste.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Regulations: Consult all federal, state, and local regulations before disposal.[3] Do not allow the product to enter drains or waterways.

Conclusion

While 3-Isopropyl-4-methoxyaniline is a valuable compound in research and development, its handling demands a high level of caution. By implementing the comprehensive safety protocols outlined in this guide, which are based on the known hazards of structurally similar anilines and anisidines, researchers and drug development professionals can significantly mitigate the risks of exposure and ensure a safe working environment. Continuous vigilance and adherence to established safety procedures are paramount when working with this and other potentially hazardous chemical entities.

References

An In-Depth Technical Guide to Starting Materials for the Synthesis of 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-Isopropyl-4-methoxyaniline, a valuable substituted aniline intermediate in the development of various pharmaceutical and chemical entities. This document outlines two principal synthetic pathways, detailing the necessary precursors and reaction transformations.

Executive Summary

The synthesis of 3-Isopropyl-4-methoxyaniline can be effectively achieved through two primary routes:

-

Nitration and Subsequent Reduction of 2-Isopropylanisole: This pathway involves the introduction of a nitro group onto the aromatic ring of 2-isopropylanisole, followed by the reduction of the nitro functional group to an amine.

-

Direct Isopropylation of 4-Methoxyaniline: This approach entails the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine) to introduce the isopropyl group at the desired position.

This guide will delve into the specifics of each route, presenting the required starting materials and outlining the general experimental protocols.

Synthetic Pathways and Starting Materials

Route 1: From 2-Isopropylanisole

This two-step synthesis commences with the commercially available starting material, 2-isopropylanisole.

Step 1: Nitration of 2-Isopropylanisole

The initial step is the electrophilic aromatic substitution of 2-isopropylanisole to introduce a nitro group, yielding 3-isopropyl-4-methoxynitrobenzene.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Isopropylanisole | 2944-47-0 | C10H14O | 150.22 |

Reaction Transformation:

The nitration is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating and ortho, para-directing group, while the isopropyl group is a moderately activating ortho, para-director. The steric hindrance from the isopropyl group favors nitration at the para position relative to the methoxy group.

Caption: Nitration of 2-Isopropylanisole.

Step 2: Reduction of 3-Isopropyl-4-methoxynitrobenzene

The nitro-intermediate is then reduced to the target aniline.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Isopropyl-4-methoxynitrobenzene | 1706-81-6 | C10H13NO3 | 195.21 |

Reaction Transformation:

A variety of reducing agents can be employed for this transformation, with common methods including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid reductions (e.g., tin or iron in the presence of hydrochloric acid).

Caption: Reduction to 3-Isopropyl-4-methoxyaniline.

Route 2: From 4-Methoxyaniline (p-Anisidine)

This route involves the direct introduction of the isopropyl group onto the aromatic ring of 4-methoxyaniline.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | C7H9NO | 123.15 |

Reaction Transformation:

This synthesis is achieved through a Friedel-Crafts alkylation reaction. An isopropylating agent, such as isopropanol or 2-chloropropane, is reacted with 4-methoxyaniline in the presence of a strong acid catalyst. The amino group is a strong activating, ortho, para-directing group. To achieve the desired regioselectivity at the position ortho to the amino group and meta to the methoxy group, careful control of reaction conditions is necessary. Protection of the amino group may be required to prevent side reactions and to influence the directing effect.

Caption: Friedel-Crafts Isopropylation of 4-Methoxyaniline.

Experimental Protocols

General Protocol for Nitration of an Activated Aromatic Ring

Materials:

-

Starting Aromatic Compound (e.g., 2-Isopropylanisole)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

The aromatic starting material is dissolved in the chosen solvent and cooled in an ice bath to 0-5 °C.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 molar ratio with respect to the starting material) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction is stirred at low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude nitro product.

-

Purification is typically achieved by column chromatography or recrystallization.

General Protocol for the Reduction of an Aromatic Nitro Compound

Materials:

-

Nitroaromatic Compound (e.g., 3-Isopropyl-4-methoxynitrobenzene)

-

Reducing Agent (e.g., Tin(II) chloride dihydrate, Iron powder, or Palladium on carbon)

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Acid (e.g., Concentrated Hydrochloric Acid for metal reductions)

-

Base for workup (e.g., Sodium hydroxide solution)

-

Diatomaceous Earth (for filtration of catalysts)

Catalytic Hydrogenation Procedure:

-

The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A catalytic amount of palladium on carbon (typically 5-10 mol%) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the crude aniline.

-

Purification can be performed by column chromatography or distillation.

General Protocol for Friedel-Crafts Alkylation of an Aniline Derivative

Materials:

-

Aniline derivative (e.g., 4-Methoxyaniline)

-

Alkylating agent (e.g., Isopropanol or 2-chloropropane)

-

Acid catalyst (e.g., Sulfuric acid, Phosphoric acid, or a solid acid catalyst)

-

Solvent (optional, can be run neat)

Procedure:

-

The aniline derivative is mixed with the acid catalyst. In the case of a liquid acid like sulfuric acid, the aniline is typically added slowly to the cooled acid.

-

The alkylating agent is then added, often dropwise, while maintaining a specific reaction temperature.

-

The reaction mixture is heated for a set period, with progress monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution).

-

The product is extracted with an organic solvent.

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed, and the product is purified by distillation or column chromatography.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthetic routes. It is important to note that these are representative values based on analogous reactions and should be optimized for the specific synthesis of 3-Isopropyl-4-methoxyaniline.

Table 1: Representative Reaction Parameters for Nitration

| Parameter | Value |

| Molar Ratio (Substrate:HNO3:H2SO4) | 1 : 1.1 : 1.1 |

| Temperature (°C) | 0 - 10 |

| Reaction Time (hours) | 1 - 3 |

| Typical Yield (%) | 70 - 90 |

Table 2: Representative Reaction Parameters for Nitro Group Reduction

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Catalytic Hydrogenation | H2, 5% Pd/C | Ethanol | 25 | 2 - 6 | >95 |

| Metal/Acid | SnCl2·2H2O | Ethanol | 78 | 1 - 3 | 85 - 95 |

Table 3: Representative Reaction Parameters for Friedel-Crafts Isopropylation

| Parameter | Value |

| Molar Ratio (Aniline:Isopropanol:Acid) | 1 : 1.5 : 2 |

| Temperature (°C) | 80 - 120 |

| Reaction Time (hours) | 4 - 8 |

| Typical Yield (%) | 40 - 60 |

Conclusion

The synthesis of 3-Isopropyl-4-methoxyaniline is most strategically approached via the nitration of 2-isopropylanisole followed by reduction. This route generally offers higher yields and better regiochemical control compared to the direct Friedel-Crafts isopropylation of 4-methoxyaniline. The selection of the optimal starting material and synthetic route will depend on factors such as the availability and cost of the precursors, the desired scale of the synthesis, and the capabilities of the laboratory. The provided general protocols and representative data serve as a valuable starting point for the development of a robust and efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions is recommended to achieve the highest possible yield and purity.

Methodological & Application

Application Notes and Protocols: 3-Isopropyl-4-methoxyaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-4-methoxyaniline is a substituted aniline that holds potential as a versatile building block in organic synthesis. Its structure, featuring an isopropyl group ortho to the amino functionality and a methoxy group in the para position, provides a unique combination of steric and electronic properties. These characteristics make it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structural similarity to other substituted anilines allows for the extrapolation of its synthetic utility. This document provides an overview of its potential applications and generalized protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Isopropyl-4-methoxyaniline is presented below.